molecular formula C10H13IN2O B8473476 4-[(4-Iodo-2-pyridinyl)methyl]morpholine

4-[(4-Iodo-2-pyridinyl)methyl]morpholine

Cat. No.: B8473476
M. Wt: 304.13 g/mol
InChI Key: YXPMCIUVTXQNFL-UHFFFAOYSA-N
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Description

4-[(4-Iodo-2-pyridinyl)methyl]morpholine is a heterocyclic compound featuring a morpholine ring linked via a methylene group to a substituted pyridine ring with an iodine atom at the 4-position. Morpholine derivatives are widely utilized in pharmaceuticals and agrochemicals due to their versatility in modulating solubility, bioavailability, and target binding .

Properties

Molecular Formula

C10H13IN2O

Molecular Weight

304.13 g/mol

IUPAC Name

4-[(4-iodopyridin-2-yl)methyl]morpholine

InChI

InChI=1S/C10H13IN2O/c11-9-1-2-12-10(7-9)8-13-3-5-14-6-4-13/h1-2,7H,3-6,8H2

InChI Key

YXPMCIUVTXQNFL-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=NC=CC(=C2)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-[(4-Iodo-2-pyridinyl)methyl]morpholine with structurally related morpholine derivatives, highlighting key differences in substituents, physicochemical properties, and applications:

Compound Structure Substituents Melting Point Key Applications References
4-[(4-Iodo-2-pyridinyl)methyl]morpholine Morpholine linked to 4-iodo-2-pyridinyl via CH2 Iodo (pyridine), methylene (linker) N/A Potential kinase inhibitor intermediate; halogen bonding for enhanced binding Inferred
4-(5-Chloro-8-(4-methoxyphenyl)pyrido[4,3-d]pyrimidin-2-yl)morpholine (3c) Morpholine fused to pyrido[4,3-d]pyrimidine Chloro, 4-methoxyphenyl 205–206°C Intermediate for antitumor agents; structural rigidity enhances target specificity
4-(6-Chloro-2-(pyrrolidin-1-yl)quinolin-4-yl)morpholine Morpholine linked to quinoline Chloro, pyrrolidinyl N/A Antimicrobial research; quinoline scaffold for DNA intercalation
4-(2-Chlorothieno[3,2-d]pyrimidin-4-yl)morpholine Morpholine fused to thieno[3,2-d]pyrimidine Chloro N/A Precursor for fimepinostat (HDAC/PI3K inhibitor); sulfur atom enhances lipophilicity
4-[1-(6-Nitro-3-pyridyl)-4-piperidyl]morpholine Morpholine linked to nitro-pyridine/piperidine Nitro, piperidine N/A CNS drug development; nitro group may improve blood-brain barrier penetration

Key Observations:

Substituent Effects: The iodo group in 4-[(4-Iodo-2-pyridinyl)methyl]morpholine provides a heavy atom useful in X-ray crystallography and radiopharmaceutical labeling, unlike chloro or methoxy substituents in analogs . Thieno[3,2-d]pyrimidine derivatives exhibit higher lipophilicity due to sulfur incorporation, improving membrane permeability compared to pyridine-based morpholines .

Biological Activity: Pyrido[4,3-d]pyrimidine derivatives (e.g., compound 3c) demonstrate antitumor activity via kinase inhibition, suggesting that the pyridine-morpholine scaffold in the target compound could be optimized for similar pathways . Quinoline-morpholine hybrids (e.g., compound from ) show antimicrobial properties, implying that the iodine substituent in the target compound may enhance antimicrobial potency through halogen interactions .

Synthetic Utility :

  • Morpholine derivatives with nitro or methoxy groups (e.g., compound 3c and 4c ) are often intermediates in multistep syntheses, while the iodine in the target compound may facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization .

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